N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Overview
Description
Pheniramine Aminoxide is a derivative of Pheniramine, a H1-receptor antagonist, is an antihistamine with anticholinergic and sedative properties. Pheniramine is used to treat allergic conditions such as hay fever or urticaria.
N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is a tertiary amino compound and a member of pyridines.
Mechanism of Action
Target of Action
PheniramineAminoxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, redness, and edema .
Mode of Action
PheniramineAminoxide interacts with its target by competing with histamine for the histamine H1 receptor . Once bound, it acts as an inverse agonist . This reduces H1 receptor activity, leading to reduced itching, vasodilation, and capillary leakage, which in turn leads to less redness and edema .
Biochemical Pathways
It is known that the compound’s interaction with the histamine h1 receptor can suppress the histamine pathway , which is involved in allergic reactions.
Pharmacokinetics
It is known that similar compounds, such as pheniramine, are metabolized in the liver through processes such as hydroxylation, demethylation, and glucuronidation .
Result of Action
The binding of PheniramineAminoxide to the histamine H1 receptor results in a reduction of allergic symptoms such as itching, redness, and edema . This is due to the suppression of the histamine pathway, which is activated during allergic reactions .
Properties
IUPAC Name |
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDJQMNZLQVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891481 | |
Record name | Pheniramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12656-98-3 | |
Record name | Pheniramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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